![molecular formula C16H18S B12600616 1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene CAS No. 880640-87-9](/img/structure/B12600616.png)
1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene is an organic compound featuring a benzene ring substituted with a sulfanyl group attached to a 4-methylphenyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Sulfanyl Group: The initial step involves the preparation of the sulfanyl group. This can be achieved by reacting 4-methylthiophenol with an appropriate halogenated benzene derivative under basic conditions.
Substitution Reaction: The next step involves the substitution of the sulfanyl group onto the benzene ring. This can be done by reacting the prepared sulfanyl compound with 2-bromo-1-(propan-2-yl)benzene in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenated reagents, Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)benzene: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-[(4-Methylphenyl)thio]-2-(propan-2-yl)benzene: Similar structure but with a thioether group.
1-[(4-Methylphenyl)oxy]-2-(propan-2-yl)benzene: Similar structure but with an ether group.
Uniqueness
1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propriétés
Numéro CAS |
880640-87-9 |
|---|---|
Formule moléculaire |
C16H18S |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
1-methyl-4-(2-propan-2-ylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C16H18S/c1-12(2)15-6-4-5-7-16(15)17-14-10-8-13(3)9-11-14/h4-12H,1-3H3 |
Clé InChI |
ZLNNEZDNLYUUGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC=CC=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



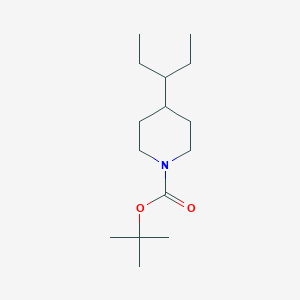
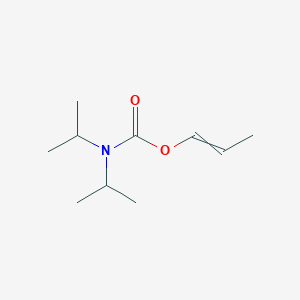
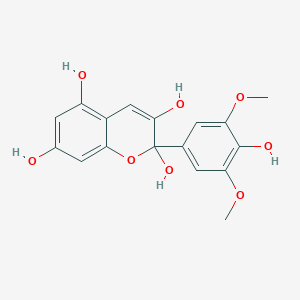
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
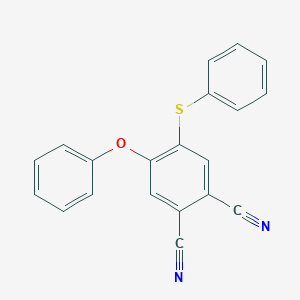
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)

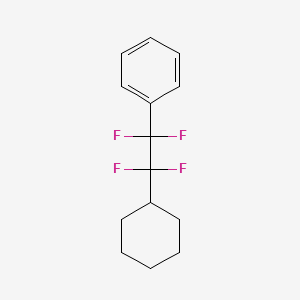

![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
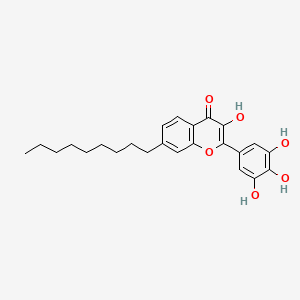
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide](/img/structure/B12600617.png)
